3-(3-Fluorophenyl)butan-2-ol
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Overview
Description
3-(3-Fluorophenyl)butan-2-ol is an organic compound with the molecular formula C10H13FO It is a secondary alcohol with a fluorine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)butan-2-ol can be achieved through several methods. One common approach involves the reduction of 3-(3-Fluorophenyl)butan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can convert the alcohol to the corresponding alkane using reagents like hydrogen gas and a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in anhydrous ether.
Major Products Formed
Oxidation: 3-(3-Fluorophenyl)butan-2-one.
Reduction: 3-(3-Fluorophenyl)butane.
Substitution: 3-(3-Fluorophenyl)butyl chloride or bromide.
Scientific Research Applications
3-(3-Fluorophenyl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a building block for the development of new therapeutic agents, particularly in the field of medicinal chemistry.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)butan-2-ol: Similar structure but with a chlorine atom instead of fluorine.
3-(3-Bromophenyl)butan-2-ol: Similar structure but with a bromine atom instead of fluorine.
3-(3-Methylphenyl)butan-2-ol: Similar structure but with a methyl group instead of fluorine.
Uniqueness
3-(3-Fluorophenyl)butan-2-ol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability, lipophilicity, and metabolic resistance, making it a valuable scaffold in drug design and development.
Properties
Molecular Formula |
C10H13FO |
---|---|
Molecular Weight |
168.21 g/mol |
IUPAC Name |
3-(3-fluorophenyl)butan-2-ol |
InChI |
InChI=1S/C10H13FO/c1-7(8(2)12)9-4-3-5-10(11)6-9/h3-8,12H,1-2H3 |
InChI Key |
AGRSUYLMLDYPQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)C(C)O |
Origin of Product |
United States |
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